An In-depth Technical Guide to AC-green: A Fluorescent Probe for Vicinal Dithiol Proteins
An In-depth Technical Guide to AC-green: A Fluorescent Probe for Vicinal Dithiol Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of AC-green, a fluorescent probe designed for the specific detection of vicinal dithiol-containing proteins (VDPs). VDPs play a crucial role in cellular redox homeostasis and are implicated in a variety of physiological and pathological processes, including neurodegenerative diseases.[1][2] AC-green offers a valuable tool for studying the dynamics of these important proteins in living systems.
Core Principles and Mechanism of Action
AC-green is a β-allyl carbamate-based fluorescent probe that exhibits a "turn-on" fluorescence response upon selective reaction with the vicinal dithiol groups of proteins.[1][2] In its native state, the probe is non-fluorescent. The presence of a VDP triggers a specific chemical reaction, leading to the release of a highly fluorescent reporter molecule.
The sensing mechanism relies on a tandem reaction involving a Michael addition of the dithiol to the β-position of the α,β-unsaturated carbonyl system within the AC-green molecule, followed by an intramolecular cyclization that cleaves the carbamate (B1207046) linker and releases the fluorescent coumarin (B35378) dye. This reaction is highly specific for vicinal dithiols, as the proximity of the two thiol groups is essential for the cyclization and subsequent fluorophore release.
Diagram of the Signaling Pathway
Photophysical and Performance Characteristics
AC-green has been designed for high sensitivity, selectivity, and rapid response times, making it suitable for live-cell imaging applications.[1] A summary of its key quantitative properties is provided below.
| Property | Value | Reference |
| Excitation Wavelength (λex) | 400 nm | |
| Emission Wavelength (λem) | 475 nm | |
| Fluorescence Fold Increase | > 60-fold | |
| Quantum Yield (Φ) | Data not available in the reviewed literature | |
| Molar Extinction Coefficient (ε) | Data not available in the reviewed literature |
Selectivity: AC-green demonstrates high selectivity for vicinal dithiol proteins over common biological monothiols such as glutathione (B108866) (GSH) and cysteine (Cys). This specificity is attributed to the requirement of two spatially proximal thiol groups to facilitate the intramolecular cyclization and subsequent fluorescence turn-on.
Experimental Protocols
The following sections provide detailed methodologies for the use of AC-green in a laboratory setting.
Reagent Preparation
Stock Solution Preparation:
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Prepare a 1 mM stock solution of AC-green in dimethyl sulfoxide (B87167) (DMSO).
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Store the stock solution at -20°C, protected from light.
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Immediately before use, dilute the stock solution to the desired working concentration in an appropriate buffer or cell culture medium.
Live-Cell Imaging
Workflow for Live-Cell Staining and Imaging:
Detailed Protocol:
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Cell Culture: Plate cells on glass-bottom dishes or chamber slides suitable for fluorescence microscopy and culture them to the desired confluency.
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Probe Loading:
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Prepare a working solution of AC-green (e.g., 10 µM) in serum-free cell culture medium.
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Remove the culture medium from the cells and wash them once with pre-warmed phosphate-buffered saline (PBS).
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Add the AC-green working solution to the cells and incubate for 15-30 minutes at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time may vary depending on the cell type.
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Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed, complete cell culture medium to remove any unbound probe.
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Imaging:
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Add fresh, pre-warmed complete culture medium or a suitable imaging buffer to the cells. It is recommended to use a phenol (B47542) red-free medium to reduce background fluorescence.
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Image the cells using a fluorescence microscope equipped with appropriate filters for green fluorescence (Excitation: ~400 nm, Emission: ~475 nm).
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Acquire images using a suitable objective and camera settings, minimizing phototoxicity by using the lowest possible excitation light intensity and exposure time.
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Cytotoxicity Assay
To ensure that the observed fluorescence changes are not due to probe-induced cell death, a cytotoxicity assay should be performed.
Protocol for MTT Assay:
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Plate cells in a 96-well plate at a suitable density.
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The following day, treat the cells with a range of AC-green concentrations for the desired experimental duration. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
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Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
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Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
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Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Applications in Research and Drug Development
AC-green's ability to specifically detect VDPs in living systems makes it a valuable tool for investigating a range of biological questions.
Studying Redox Signaling Pathways
VDPs, such as protein disulfide isomerase (PDI) and thioredoxin, are key players in cellular redox signaling. These proteins contain active-site vicinal dithiols that undergo reversible oxidation and reduction, allowing them to regulate the function of other proteins. AC-green can be used to monitor the redox state of these VDPs in real-time, providing insights into how cells respond to oxidative stress and other stimuli.
Diagram of a VDP-Mediated Signaling Pathway:
Investigating Neurodegenerative Diseases
A significant loss of VDPs has been observed in a Parkinson's disease model using AC-green, suggesting a link between VDP levels and the pathogenesis of this neurodegenerative disorder. This opens up avenues for using AC-green to screen for compounds that can modulate VDP levels and potentially offer therapeutic benefits.
High-Throughput Screening in Drug Discovery
The "turn-on" fluorescence of AC-green makes it amenable to high-throughput screening (HTS) assays. Such assays could be designed to identify small molecules that either directly interact with VDPs or modulate signaling pathways that affect the redox state of these proteins.
Conclusion
AC-green is a powerful and specific fluorescent probe for the detection of vicinal dithiol proteins in living systems. Its high sensitivity, rapid response, and low toxicity make it an excellent tool for a wide range of applications in cell biology, redox signaling research, and drug discovery. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the effective use of AC-green in advancing our understanding of the critical roles of VDPs in health and disease.
